Cas no 2228318-97-4 (4-(2-hydroxyethyl)benzene-1,2,3-triol)
4-(2-hydroxyethyl)benzene-1,2,3-triol Chemical and Physical Properties
Names and Identifiers
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- 4-(2-hydroxyethyl)benzene-1,2,3-triol
- SCHEMBL2989003
- EN300-1807792
- 2228318-97-4
-
- Inchi: 1S/C8H10O4/c9-4-3-5-1-2-6(10)8(12)7(5)11/h1-2,9-12H,3-4H2
- InChI Key: VROYFAVEVBQCAO-UHFFFAOYSA-N
- SMILES: OC1C(=C(C=CC=1CCO)O)O
Computed Properties
- Exact Mass: 170.05790880g/mol
- Monoisotopic Mass: 170.05790880g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 139
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 80.9Ų
4-(2-hydroxyethyl)benzene-1,2,3-triol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1807792-0.05g |
4-(2-hydroxyethyl)benzene-1,2,3-triol |
2228318-97-4 | 0.05g |
$780.0 | 2023-09-19 | ||
| Enamine | EN300-1807792-0.1g |
4-(2-hydroxyethyl)benzene-1,2,3-triol |
2228318-97-4 | 0.1g |
$817.0 | 2023-09-19 | ||
| Enamine | EN300-1807792-0.25g |
4-(2-hydroxyethyl)benzene-1,2,3-triol |
2228318-97-4 | 0.25g |
$855.0 | 2023-09-19 | ||
| Enamine | EN300-1807792-0.5g |
4-(2-hydroxyethyl)benzene-1,2,3-triol |
2228318-97-4 | 0.5g |
$891.0 | 2023-09-19 | ||
| Enamine | EN300-1807792-1.0g |
4-(2-hydroxyethyl)benzene-1,2,3-triol |
2228318-97-4 | 1g |
$928.0 | 2023-06-03 | ||
| Enamine | EN300-1807792-2.5g |
4-(2-hydroxyethyl)benzene-1,2,3-triol |
2228318-97-4 | 2.5g |
$1819.0 | 2023-09-19 | ||
| Enamine | EN300-1807792-5.0g |
4-(2-hydroxyethyl)benzene-1,2,3-triol |
2228318-97-4 | 5g |
$2692.0 | 2023-06-03 | ||
| Enamine | EN300-1807792-10.0g |
4-(2-hydroxyethyl)benzene-1,2,3-triol |
2228318-97-4 | 10g |
$3992.0 | 2023-06-03 | ||
| Enamine | EN300-1807792-1g |
4-(2-hydroxyethyl)benzene-1,2,3-triol |
2228318-97-4 | 1g |
$928.0 | 2023-09-19 | ||
| Enamine | EN300-1807792-5g |
4-(2-hydroxyethyl)benzene-1,2,3-triol |
2228318-97-4 | 5g |
$2692.0 | 2023-09-19 |
4-(2-hydroxyethyl)benzene-1,2,3-triol Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on 4-(2-hydroxyethyl)benzene-1,2,3-triol
Introduction to 4-(2-hydroxyethyl)benzene-1,2,3-triol (CAS No. 2228318-97-4)
4-(2-hydroxyethyl)benzene-1,2,3-triol, identified by the Chemical Abstracts Service Number (CAS No.) 2228318-97-4, is a polyhydroxy aromatic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This trisubstituted benzene derivative features three hydroxyl groups and an ethyl chain at the para position, making it a structurally unique molecule with potential applications in drug development and synthetic chemistry.
The molecular structure of 4-(2-hydroxyethyl)benzene-1,2,3-triol consists of a benzene ring substituted with hydroxyl groups at the 1, 2, and 3 positions, coupled with a 2-hydroxyethyl side chain at the para position. This configuration imparts multiple reactive sites, enabling diverse chemical modifications and functionalizations. The presence of three hydroxyl groups enhances its solubility in polar solvents and facilitates interactions with biological targets, making it a promising candidate for medicinal chemistry applications.
Recent advancements in computational chemistry and molecular modeling have highlighted the pharmacophoric properties of 4-(2-hydroxyethyl)benzene-1,2,3-triol. Studies suggest that its structural features may contribute to its ability to modulate enzyme activity and interact with cellular receptors. For instance, the hydroxyl groups can engage in hydrogen bonding with biological targets, while the ethyl side chain provides steric and electronic modulation. These characteristics make it an attractive scaffold for designing small-molecule inhibitors or activators.
In the realm of drug discovery, 4-(2-hydroxyethyl)benzene-1,2,3-triol has been explored as a potential intermediate in the synthesis of novel therapeutic agents. Its polyhydroxyl nature allows for facile derivatization into esters, ethers, or sulfonamides, expanding its utility in generating structurally diverse libraries for high-throughput screening. Furthermore, the compound’s ability to chelate metal ions has been investigated in contexts such as anticancer therapy, where metal-based complexes exhibit enhanced bioactivity.
Emerging research also highlights the role of 4-(2-hydroxyethyl)benzene-1,2,3-triol in natural product-inspired drug design. By mimicking structural motifs found in bioactive compounds isolated from plants or microorganisms, this molecule offers a synthetic route to develop next-generation pharmaceuticals with improved pharmacokinetic profiles. The integration of computational methods with experimental validation has accelerated the discovery process, enabling rapid optimization of lead compounds derived from 4-(2-hydroxyethyl)benzene-1,2,3-triol.
The versatility of 4-(2-hydroxyethyl)benzene-1,2,3-triol extends to its application in material science and industrial chemistry. Its ability to form stable complexes with polymers or nanoparticles suggests potential uses in advanced materials development. For example, functionalized derivatives of this compound could serve as crosslinking agents or stabilizers in nanotechnology applications. Additionally, its compatibility with green chemistry principles makes it a sustainable choice for processes requiring mild reaction conditions and minimal waste generation.
From a synthetic perspective,4-(2-hydroxyethyl)benzene-1,2,3-triol represents an intriguing building block for organic chemists. The strategic placement of hydroxyl and ethyl substituents allows for controlled regioselective reactions such as etherification or esterification. Recent reports detail innovative catalytic systems that enhance the efficiency of these transformations while maintaining high selectivity. Such advancements underscore the compound’s significance as a tool for developing complex molecular architectures.
The biological activity of 4-(2-hydroxyethyl)benzene-1,2,3-triol has been further explored through in vitro assays targeting specific disease-related pathways. Preliminary data indicate that certain derivatives exhibit inhibitory effects on kinases or proteases implicated in inflammatory responses. These findings align with growing interest in polyphenolic compounds for their potential anti-inflammatory and antioxidant properties. The precise structural modifications required to enhance potency are currently under investigation using structure-activity relationship (SAR) studies.
The synthesis and characterization of 4-(2-hydroxyethyl)benzene-1,2,3-triol have benefited from advances in spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). High-resolution NMR experiments provide detailed insights into proton environments and connectivity within the molecule, confirming its proposed structure. Meanwhile, MS analysis aids in verifying molecular weight and fragmentation patterns, ensuring purity standards are met before further functionalization. These analytical methods are critical for reproducible synthesis and quality control.
Future directions for research on 4-(2-hydroxyethyl)benzene-1,23-triol include exploring its role in photodynamic therapy (PDT). The compound’s aromatic system can be engineered to absorb light at specific wavelengths, enabling targeted energy delivery to malignant cells. When combined with photosensitizers, derivatives may generate reactive oxygen species (ROS) that induce apoptosis or necrosis in cancerous tissues. Such applications leverage interdisciplinary approaches combining chemistry, biology, and medicine.
The environmental impact of utilizing 4-(2-hydroxyethyl)benzene-1,23-triol also warrants consideration during development cycles。 Sustainable synthetic routes must be prioritized to minimize carbon footprint, while biodegradability assessments ensure long-term ecological safety。 Efforts are underway to develop greener catalysts that reduce reliance on hazardous reagents, aligning with global initiatives promoting sustainable chemistry practices。
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